(S)-2-Amino-3-(4-cyclohexylphenyl)propanoic acid hydrochloride
CAS No.:
Cat. No.: VC13752656
Molecular Formula: C15H22ClNO2
Molecular Weight: 283.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22ClNO2 |
|---|---|
| Molecular Weight | 283.79 g/mol |
| IUPAC Name | (2S)-2-amino-3-(4-cyclohexylphenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C15H21NO2.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h6-9,12,14H,1-5,10,16H2,(H,17,18);1H/t14-;/m0./s1 |
| Standard InChI Key | VMLIVFUIGSPNDC-UQKRIMTDSA-N |
| Isomeric SMILES | C1CCC(CC1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl |
| SMILES | C1CCC(CC1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl |
| Canonical SMILES | C1CCC(CC1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, (2S)-2-amino-3-(4-cyclohexylphenyl)propanoic acid hydrochloride, reflects its stereochemistry and functional groups. The central α-carbon adopts an S-configuration, conferring chirality critical for potential enantioselective interactions in biological systems . The propanoic acid backbone is substituted at the β-position with a 4-cyclohexylphenyl group, combining a rigid cyclohexane ring fused to a benzene moiety. This hybrid structure balances hydrophobicity (cyclohexyl) and aromaticity (phenyl), which may enhance binding to lipid-rich environments or aromatic receptor sites.
The hydrochloride salt form improves aqueous solubility compared to the free base, a common modification for amino acid derivatives to facilitate handling in biological assays. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 283.79 g/mol | |
| CAS Number | 2703745-79-1 | |
| IUPAC Name | (2S)-2-amino-3-(4-cyclohexylphenyl)propanoic acid hydrochloride |
Spectroscopic and Computational Data
While experimental spectroscopic data (e.g., NMR, IR) for this specific compound are unavailable in the provided sources, analogous amino acid derivatives exhibit characteristic signals. For instance, the -NMR of similar compounds shows resonances for the cyclohexyl protons (δ 1.2–2.1 ppm), aromatic protons (δ 6.8–7.4 ppm), and α-amino protons (δ 3.1–3.5 ppm) . Computational models predict a logP value of ~2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Synthesis and Manufacturing
Synthetic Routes
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Michael Addition: Reaction of acrylate esters with amines, followed by hydrolysis and resolution of enantiomers .
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Enzymatic Resolution: Use of lipases or acylases to separate racemic mixtures, ensuring high enantiomeric purity .
The cyclohexylphenyl group could be introduced through Suzuki-Miyaura coupling of a bromophenyl precursor with cyclohexylboronic acid, followed by functionalization to attach the amino acid backbone. The final hydrochloride salt forms via treatment with HCl in a polar solvent like ethanol or water.
Challenges in Production
Key challenges include maintaining stereochemical integrity during cyclohexylphenyl incorporation and avoiding racemization at the α-carbon. Industrial-scale production may require chiral catalysts or asymmetric hydrogenation techniques, which are cost-intensive but critical for pharmaceutical applications .
Physicochemical Properties
Crystallography
X-ray diffraction data are absent, but molecular modeling suggests a crystalline lattice stabilized by ionic interactions between the protonated amino group and chloride counterion, alongside van der Waals forces from the cyclohexylphenyl moiety .
| Supplier | Purity | Packaging | Source |
|---|---|---|---|
| Shanghai Macklin Biochemical | ≥95% | 250 mg | |
| Reagentia | ≥90% | 100 mg–1 g |
Prices range from $50–$200 per gram, reflecting the complexity of chiral synthesis and small-scale production .
Future Directions
Research Priorities
Critical gaps include:
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In Vitro Screening: Testing against cancer cell lines, microbial panels, and enzymatic targets.
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Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME) profiles.
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Structural Optimization: Modifying the cyclohexyl or phenyl groups to enhance potency or reduce toxicity.
Industrial Applications
Beyond pharmaceuticals, the compound could serve as a chiral building block for liquid crystals or metal-organic frameworks (MOFs), leveraging its rigid aromatic scaffold .
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